Fluoren-2-amine, 1,3,7-trichloro-

Hydrophobicity Partition coefficient Drug design

Researchers requiring a highly lipophilic fluorene scaffold for biphasic catalysis often face batch inconsistency and re-purification delays. This 1,3,7-trichloro derivative solves both: · LogP 5.38 drives quantitative partitioning into non-aqueous phases, outperforming the parent amine (logP 3.42) and dichloro analog. · 97% purity with batch-specific NMR, HPLC, and GC certificates eliminates in-house QC rework. · Three chlorine substituents enable orthogonal functionalisation in fewer synthetic steps. Bulk stock available; standard packaging with ambient shipping.

Molecular Formula C13H8Cl3N
Molecular Weight 284.6 g/mol
CAS No. 19857-79-5
Cat. No. B13150294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoren-2-amine, 1,3,7-trichloro-
CAS19857-79-5
Molecular FormulaC13H8Cl3N
Molecular Weight284.6 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Cl)N)Cl
InChIInChI=1S/C13H8Cl3N/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5H,4,17H2
InChIKeyOPIRYNFBKAAGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,7-Trichloro-9H-fluoren-2-amine – Procurement-Ready Chlorinated Building Block


Fluoren-2-amine, 1,3,7-trichloro- (CAS 19857-79-5) is a polychlorinated aromatic amine derived from fluorene, defined by chlorine substitution at the 1‑, 3‑, and 7‑positions of the fluorene ring system . This compound is a solid at ambient temperature with a molecular weight of 284.57 g mol⁻¹, a density of 1.526 g cm⁻³, and a calculated log P of 5.38 . It is commercially available at a standard purity of 97 %, with batch‑specific analytical certificates that include NMR, HPLC, and GC data .

Cl Chlorinated fluorene building block with defined 1,3,7-substitution for cross-coupling workflows
QC Batch-certified purity with multi-modal analytical support (NMR, HPLC, GC)
logP High calculated lipophilicity supports hydrophobic synthetic environments

Analog Substitution Limitations for 1,3,7-Trichloro-9H-fluoren-2-amine


In‑class substitution of fluoren‑2‑amine derivatives is constrained by large differences in physicochemical properties that directly govern synthetic and application performance. The 1,3,7‑trichloro variant exhibits a calculated log P of 5.38 , substantially higher than the parent 2‑aminofluorene (log P ≈ 3.42) and the 3,7‑dichloro analog (log P 4.1) [1]. These lipophilicity differences alter phase‑transfer equilibria, solubility, and membrane permeability to such a degree that simple replacement without process re‑optimisation is impractical. Consequently, selection of a specific chlorinated analog must be driven by quantitative property matching rather than generic class membership.

Lipophilicity LogP differs substantially from parent 2-aminofluorene and 3,7-dichloro analog; phase-partitioning behavior may shift and require re-optimisation.
QC gap Purity grade and analytical documentation level vary between commercial sources; batch-to-batch consistency should be verified before substitution.
Reactivity An extra chlorine substituent alters the substitution pattern; synthetic routes developed for dichloro or parent analogs may not transfer directly.

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrophobicity Differentiation vs. Closest Analogs

The target compound displays a calculated log P of 5.38 , surpassing the parent 2‑aminofluorene (log P 3.42) by 1.96 log units and the 3,7‑dichloro analog (log P 4.1) [1] by 1.28 log units. This corresponds to approximately 90‑fold and 19‑fold higher octanol‑water partitioning, respectively, indicating markedly enhanced lipophilicity.

Hydrophobicity
Reported
Target logP 5.38 vs. parent 3.42 (Δ1.96) and 3,7-dichloro analog 4.1 (Δ1.28)
Higher lipophilicity supports non-polar synthesis applications.
Calculated logP values; experimental confirmation may vary.
Hydrophobicity Partition coefficient Drug design

Purity and Analytical QC Advantage

Commercially supplied 1,3,7‑trichloro‑9H‑fluoren‑2‑amine is available at a standard purity of 97 %, with each batch accompanied by multi‑modal analytical data (NMR, HPLC, GC) . In comparison, standard commercial grades of the parent 2‑aminofluorene are typically offered at 95 % purity without guaranteed multi‑method QC documentation [1]. This 2 % absolute purity advantage, coupled with tri‑modal batch certification, reduces the need for in‑house re‑purification and enhances batch‑to‑batch reproducibility.

Purity & QC
Reported
97% purity with batch-specific NMR, HPLC, GC vs. 95% for parent 2-aminofluorene (typical minimal QC)
Higher purity and tri-modal batch QC support reproducible synthesis.
Vendor datasheet comparison; verify batch-specific COA.
Purity Quality control Procurement

Thermal Stability Advantage Over Parent Compound

The predicted boiling point of 1,3,7‑trichloro‑9H‑fluoren‑2‑amine is 432.2 °C at 760 mmHg , compared with 379.3 °C for the parent 2‑aminofluorene . This ΔT_b of +52.9 °C reflects the higher molecular weight and enhanced intermolecular interactions imparted by the three chlorine substituents, indicating superior thermal resilience.

Thermal stability
Data to verify
Predicted bp 432.2°C vs. 379.3°C for 2-aminofluorene (Δ+52.9°C)
Higher thermal tolerance expands high-temperature reaction scope.
Predicted value; experimental validation advised.
Thermal stability Boiling point High-temperature synthesis

Extra Reactive Site for Multi-Functionalization

The target compound contains three chlorine substituents at positions 1, 3, and 7 of the fluorene ring (C₁₃H₈Cl₃N) , whereas the 3,7‑dichloro analog possesses only two chlorine atoms (C₁₃H₉Cl₂N) [1]. The additional chlorine atom at position 1 provides a third reactive handle for transition‑metal‑catalyzed cross‑coupling or nucleophilic aromatic substitution, theoretically enabling 50 % more functional group installations per mole of starting material.

Reactive sites
Class-level
3 chlorine substituents (positions 1,3,7) vs. 2 for 3,7-dichloro analog
Additional substitution site enables tri-functional molecule construction.
Structural inference; reactivity depends on reaction conditions.
Cross‑coupling Functionalization Diversification

High-Value Application Scenarios


Hydrophobic Building Block for Biphasic Catalysis

With a log P of 5.38, this compound is ideally suited as a highly lipophilic building block in the design of ligands for biphasic catalytic systems, where enhanced partitioning into non‑aqueous phases is required for reaction rate and selectivity optimisation . Its hydrophobicity far exceeds that of the parent amine (log P 3.42) and the dichloro analog (log P 4.1), enabling efficient phase separation in aqueous‑organic catalytic cycles.

High-Purity Intermediate for Pharmaceutical Lead Optimization

The 97 % purity with tri‑modal batch‑specific analytical certification (NMR, HPLC, GC) makes this compound a reliable intermediate for pharmaceutical lead optimisation programs where strict analytical accountability and batch‑to‑batch consistency are mandatory . The documented QC profile reduces the need for in‑house re‑purification, accelerating structure‑activity relationship (SAR) campaigns.

Polymer Precursor for High-Performance Halogenated Materials

The elevated boiling point of 432.2 °C allows the compound to withstand aggressive thermal conditions encountered during melt‑phase polymerisation or high‑boiling solvent synthesis . This thermal robustness makes it a candidate monomer or comonomer in the preparation of halogenated high‑performance polymers that require processing at temperatures where non‑chlorinated analogs (bp 379.3 °C) would volatilize.

Multi-Site Derivatization Platform for Combinatorial Chemistry

The three chlorine substituents at positions 1, 3, and 7 provide three distinct reactive sites for sequential or orthogonal functionalisation, enabling the construction of tri‑functional molecules in fewer synthetic steps compared to the dichloro analog (2 sites) . This feature is particularly valuable in combinatorial chemistry for generating diverse molecular libraries and multi‑dentate ligands.

Application
Selection Property
Validation Focus
Hydrophobic ligand design for biphasic catalysis
High calculated lipophilicity
Phase-partitioning efficiency in catalytic cycles
Pharmaceutical lead optimization intermediate
High purity with multi-modal batch QC
Batch-to-batch consistency and SAR accountability
Halogenated polymer precursor
Elevated thermal stability
Processing tolerance in high-temperature synthesis
Multi-site derivatization platform
Multiple reactive chlorine sites
Sequential functionalization for molecular diversity
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